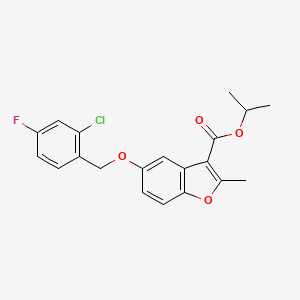

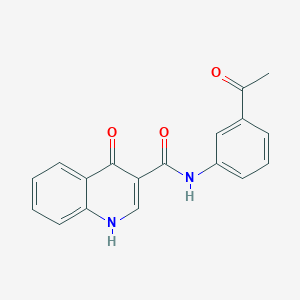

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound is part of a broader family of compounds known for their Schiff base characteristics, where an imine or azomethine group is formed by the condensation of an amine with a carbonyl compound. These derivatives exhibit interesting physical and chemical properties which are significant in materials science, catalysis, and potentially in pharmacology, although drug-related applications are excluded from this discussion.

Synthesis Analysis

The synthesis of this compound involves Schiff base formation, which is a condensation reaction between an amine and an aldehyde or ketone. For similar compounds, such as various salicylideneaniline derivatives, characterization has been performed using techniques like X-ray diffraction, IR spectroscopy, NMR, and theoretical methods including Hartree-Fock (HF) and density functional theory (DFT) (Demirtaş et al., 2018).

Molecular Structure Analysis

X-ray diffraction techniques have been pivotal in elucidating the crystal structures of these compounds, revealing their centrosymmetric dimeric or orthorhombic space group formations. Theoretical calculations complement these findings by providing insights into molecular electrostatic potential maps and frontier molecular orbitals, facilitating a deeper understanding of their electronic structures (Demirtaş et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic attacks and condensation processes, leading to the formation of novel structures with distinct chemical properties. For instance, reactions with alkylamines can produce alkylamino disulfides and cyanoformamidines, showcasing the compound's reactive versatility (Lee & Kim, 1993).

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is involved in complex synthesis processes. For instance, it can be part of the synthesis of Schiff bases, which are then characterized using various spectroscopic methods (Uddin et al., 2020).

- Crystallographic Studies : The compound is also used in crystallographic studies to understand its structure and properties. These studies are crucial for developing applications in materials science and chemistry (Demirtaş et al., 2018).

Applications in Material Science

- Liquid Crystal Alignment : This compound has potential applications in the field of liquid crystals. It has been explored for its ability to photoalign chromonic lyotropic liquid crystals, which is significant for advanced display technologies (Matsunaga et al., 2003).

- Metal Complexes and DNA Interaction : The compound is used in the synthesis of bidentate Schiff base ligands and their metal(II) complexes, which are studied for their interaction with DNA and plasma proteins. This is vital for developing new drug candidates and understanding biochemical interactions (Rani et al., 2020).

Pharmaceutical and Chemical Research

- Anticancer Activity : Schiff bases derived from this compound have been studied for their anticancer activity. These studies are critical for developing new chemotherapy agents (Uddin et al., 2020).

- Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated as antimicrobial agents, offering potential for new antibiotic drugs (Patel et al., 2012).

properties

IUPAC Name |

5-(diethylamino)-2-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATNZNGZFSHVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2495417.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)